molecular formula C24H18O5 B14759522 COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) CAS No. 1508-91-4

COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester)

Cat. No.: B14759522
CAS No.: 1508-91-4
M. Wt: 386.4 g/mol
InChI Key: QUOCSPPSOHSIHL-UHFFFAOYSA-N
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Description

COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) is a synthetic organic compound that belongs to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) typically involves the condensation of appropriate phenolic compounds with coumarin derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the esterification process. For instance, the reaction between 4-hydroxyphenylacetic acid and 3-methoxyphenylacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid can yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The methoxyphenyl group can be reduced to form phenolic derivatives.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Phenolic derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the formulation of cosmetics, fragrances, and flavoring agents due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) involves its interaction with various molecular targets and pathways. The hydroxyphenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A parent compound with similar structural features but lacking the hydroxyphenyl and methoxyphenyl groups.

    4-Hydroxycoumarin: Contains a hydroxy group at the 4-position, similar to the hydroxyphenyl group in the target compound.

    3-Methoxycoumarin: Contains a methoxy group at the 3-position, similar to the methoxyphenyl group in the target compound.

Uniqueness

COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) is unique due to the presence of both hydroxyphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

1508-91-4

Molecular Formula

C24H18O5

Molecular Weight

386.4 g/mol

IUPAC Name

[4-[3-(4-methoxyphenyl)-2-oxochromen-4-yl]phenyl] acetate

InChI

InChI=1S/C24H18O5/c1-15(25)28-19-13-9-16(10-14-19)22-20-5-3-4-6-21(20)29-24(26)23(22)17-7-11-18(27-2)12-8-17/h3-14H,1-2H3

InChI Key

QUOCSPPSOHSIHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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